2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound characterized by its unique structure and potential applications in scientific research. It is classified under the category of organic compounds, specifically as an amide and a derivative of triazole. The compound has the CAS number 1248358-96-4 and a molecular formula of with a molecular weight of approximately 197.24 g/mol .
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through several methods, primarily involving the reaction of ethylamine with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl chloride. This reaction typically occurs under controlled conditions to ensure the formation of the desired amide product.
The synthesis process may involve the following steps:
The molecular structure of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide consists of a central propanamide group substituted with an ethylamino group and a triazole ring. The triazole moiety contributes to its biological activity and solubility characteristics.
Key structural data include:
The compound can participate in various chemical reactions typical for amides and triazoles:
The reactivity profile can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or protective groups during synthesis or modification reactions.
While specific mechanisms for 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide are not extensively documented, compounds containing triazole rings often exhibit biological activity through interactions with enzymes or receptors.
Research suggests that triazole derivatives may inhibit certain enzymes or modulate receptor activity, potentially leading to therapeutic effects in various biological systems.
Details about the physical properties such as density, boiling point, or melting point are often not readily available for all compounds but are critical for practical applications.
The chemical stability and reactivity are influenced by:
Relevant data regarding these properties may require empirical testing under specific laboratory conditions .
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is primarily utilized in research settings:
Research continues to explore its efficacy and safety profiles for various applications within these fields.
The 1,2,4-triazole ring represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in molecular recognition processes. This five-membered heterocycle, containing three nitrogen atoms, exhibits distinct dipole characteristics (∼5 Debye) and robust hydrogen-bonding capacity (both as donor and acceptor), enabling high-affinity interactions with diverse biological targets [2] [8]. Approximately 85% of biologically active chemical entities incorporate heterocyclic frameworks, with nitrogen-containing heterocycles like 1,2,4-triazole dominating clinical therapeutics due to their favorable ADME/Tox profiles and structural resemblance to endogenous biomolecules [3] [10].
The 1,2,4-triazole’s significance is exemplified in FDA-approved agents spanning multiple therapeutic domains:
Structurally, the 1,2,4-triazole exists in two tautomeric forms (1H- and 4H-), with the 1H-tautomer predominating due to greater stability. This tautomeric flexibility allows adaptive binding in enzyme active sites. Recent innovations exploit this via hybridization—coupling triazoles with acetamides, thiadiazoles, or carbazoles—to enhance target affinity and overcome drug resistance [2] [9]. For instance, coumarin-triazole hybrids localize to fungal endoplasmic reticulum, while Schiff base-triazole conjugates inhibit both tubulin polymerization and EGFR kinase (IC₅₀ = 0.135 μM) [2] [4].
Table 1: Therapeutic Applications of 1,2,4-Triazole-Containing Drugs
Drug | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Fluconazole | Antifungal | CYP51 (Lanosterol 14α-demethylase) | 1,3-Di(1H-1,2,4-triazol-1-yl)propan-2-ol |
Letrozole | Anticancer (Breast) | Aromatase (CYP19A1) | 1-(Benzyl)-1,2,4-triazole |
Alprazolam | Anxiolytic | GABAₐ Receptor | Triazolobenzodiazepine |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase | 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide |
The ethylamino-methylpropanamide moiety—characterized by a branched aliphatic chain with a terminal amide—confers unique physicochemical and pharmacological properties when integrated with heterocycles. This hybrid architecture balances lipophilicity (logP ∼1.5–2.5) and aqueous solubility (>50 μg/mL), facilitating membrane permeation while maintaining bioavailability [9]. The propanamide spacer enables conformational restraint, orienting pharmacophores for optimal target engagement, while the ethylamino group participates in electrostatic interactions or serves as a metabolic handle [5] [9].
In hepatocellular carcinoma (HCC) drug development, triazole-acetamide hybrids demonstrate enhanced efficacy. For example, 1,2,4-triazole-coupled acetamides bearing 2,6-dimethylphenyl groups (e.g., compound 7f) inhibit HepG2 proliferation (IC₅₀ = 16.782 μg/mL) with minimal hemolytic activity (1.19%) [9]. Molecular docking confirms strong binding to kinases like c-kit tyrosine kinase (ΔG = -176.749 kcal/mol) and protein kinase B, attributed to the hybrid’s ability to occupy adjacent hydrophobic and catalytic pockets [9]. The ethylamino-methyl component further enables tunable steric effects: Ortho-methyl substitutions on pendant aryl rings enhance potency by ∼2-fold compared to unsubstituted analogs, likely through reduced rotational freedom and improved hydrophobic contact [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: